An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. While direct experimental data for this specific molecule is not extensively available in current literature, this document, intended for researchers, scientists, and professionals in drug development, extrapolates from the known chemistry of its constituent functional groups—a halogenated aniline and a furan moiety—to present a robust predictive profile. The guide outlines a detailed, field-proven protocol for its synthesis via reductive amination, offers predicted spectroscopic data for its characterization, and discusses its potential as a valuable scaffold in medicinal chemistry. All proposed methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction: Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine atoms and heterocyclic rings into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Similarly, the furan ring, a five-membered aromatic heterocycle, is a prevalent motif in numerous biologically active compounds, acting as a versatile bioisostere for phenyl rings and participating in a wide range of molecular interactions.[2][3]
The target molecule, 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline, combines these key features. The substituted aniline core provides a platform for further chemical modification, while the furan moiety introduces potential for diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This guide serves to elucidate the chemical nature of this promising, yet under-documented, compound.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. These predictions are based on the analysis of its structural components and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉BrFNO |
| Molecular Weight | 270.10 g/mol |
| Appearance | Predicted to be a solid at room temperature, potentially off-white to pale brown crystals. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm): 7.30 (d, 1H, furan), 7.15 (t, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 6.30 (dd, 1H, furan), 6.20 (d, 1H, furan), 6.15 (dd, 1H, Ar-H), 4.30 (s, 2H, CH₂), ~4.0 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm): 152.0 (C-furan), 146.0 (C-N), 142.0 (C-furan), 133.0 (C-H), 116.0 (C-F), 110.5 (C-furan), 110.0 (C-Br), 107.0 (C-furan), 102.0 (C-H), 42.0 (CH₂). |
| IR (KBr, cm⁻¹) | Predicted characteristic peaks: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1150 (C-F stretch), 1050-1000 (C-O-C stretch), 800-700 (C-Br stretch). |
| Mass Spectrometry (EI) | Predicted m/z: 270/272 (M⁺, bromine isotope pattern), fragments corresponding to loss of the furfuryl group and halogen atoms. |
Proposed Synthesis: A Field-Proven Approach
A robust and high-yielding synthetic route to 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is proposed via the reductive amination of 4-bromo-3-fluoroaniline and furfural. This method is widely employed for the synthesis of secondary amines due to its operational simplicity and the ready availability of starting materials.[6][7]
Reaction Rationale
The synthesis proceeds in two key steps:
-
Imine Formation: The nucleophilic amino group of 4-bromo-3-fluoroaniline attacks the electrophilic carbonyl carbon of furfural, followed by dehydration to form an intermediate imine (Schiff base).
-
Reduction: The imine is then reduced to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, as it is selective for the imine and will not reduce the aromatic rings or the furan moiety under standard conditions.
Detailed Experimental Protocol
Materials:
-
4-bromo-3-fluoroaniline (1.0 eq)
-
Furfural (1.1 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline in methanol.
-
Add furfural to the solution and stir at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline.
Visualizing the Workflow
Caption: Proposed synthetic workflow for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline.
Chemical Reactivity and Stability
The reactivity of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is governed by the interplay of its functional groups.
-
Aniline Moiety: The nitrogen atom's lone pair of electrons activates the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing fluorine and bromine atoms will deactivate the ring compared to aniline itself. The amino group is a key site for further functionalization, such as acylation or alkylation.
-
Aromatic Ring: The positions ortho and para to the amino group are the most activated towards electrophilic attack. The bromine atom at the 4-position makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a versatile handle for introducing new carbon-carbon or carbon-nitrogen bonds.[8] The carbon-bromine bond is generally more reactive in such transformations than a carbon-fluorine bond.
-
Furan Ring: The furan moiety is an electron-rich heterocycle and can also undergo electrophilic substitution, typically at the 5-position. It is also susceptible to degradation under strongly acidic conditions.
-
Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to light and strong oxidizing agents. Storage in a cool, dark, and well-ventilated area is recommended.
Potential Applications in Drug Discovery
The structural motifs present in 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline suggest its potential as a valuable building block in the development of novel therapeutic agents.
-
Antibacterial and Antifungal Agents: Many furan derivatives exhibit potent antimicrobial activity.[3]
-
Anti-inflammatory and Analgesic Drugs: The furan ring is a component of several anti-inflammatory and analgesic compounds.[3]
-
Anticancer Agents: The anilino-furan scaffold is a core structure in some kinase inhibitors investigated for cancer therapy.[4][5]
-
Neuroprotective Agents: Furan-containing compounds have been explored for their potential in treating neurodegenerative diseases.[9]
The bromine atom provides a reactive site for diversification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicity data for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is unavailable, the safety precautions should be based on those for structurally related halogenated anilines.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline represents a promising, yet underexplored, scaffold for medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic protocol is based on reliable and well-established chemical transformations. The predicted chemical properties and spectroscopic data offer a valuable resource for researchers embarking on the synthesis and investigation of this and related molecules. Further experimental validation of these predictions will be crucial in unlocking the full potential of this compound in drug discovery and development.
References
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ResearchGate. (n.d.). Reductive amination between furfural and aniline. Retrieved from [Link]
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ResearchGate. (2025). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Retrieved from [Link]
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Accounts of Chemical Research. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
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MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Retrieved from [Link]
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Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]
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OSTI.GOV. (2018). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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